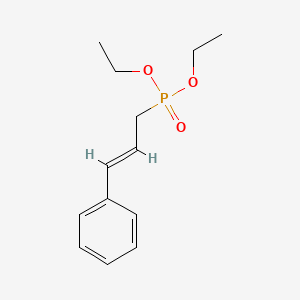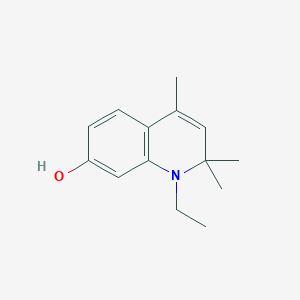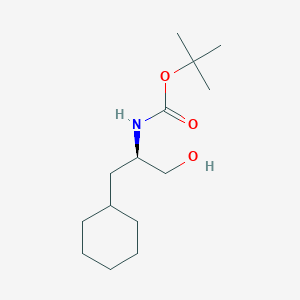
2-Decarboxymethyl-2-carboxy Isoxepac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decarboxymethyl-2-carboxy Isoxepac (DCMIX) is a synthetic compound that has been developed for use in a variety of scientific research applications. It is a member of the isoxepac family of compounds, which are derivatives of the natural compound isoxepac. DCMIX has been found to have a wide range of biochemical and physiological effects and is used in many laboratory experiments.
Applications De Recherche Scientifique
Biomedical Applications of Carboxymethyl Derivatives
Carboxymethyl chitosan, a derivative of chitosan enhanced by the addition of carboxymethyl groups, showcases the vast potential of chemically modified natural compounds. Its improved solubility, biocompatibility, and biological properties compared to its parent molecule chitosan have made it a prime candidate for various biomedical applications. These include hydrogels for wound healing, biomaterials for tissue engineering, drug delivery systems, bioimaging, biosensors, and gene therapy applications. Carboxymethyl chitosan's contribution to green chemistry highlights its environmental friendliness and sustainability as a biomaterial (Upadhyaya, Singh, Agarwal, & Tewari, 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is pivotal in the context of green chemistry and sustainability. This process is particularly relevant for the separation of carboxylic acids produced via fermentation, which are key intermediates for bio-based plastics. The development of new solvents, including ionic liquids, has enhanced the efficiency of LLX processes. These advancements not only contribute to the sustainable production of carboxylic acids but also open up new avenues for their application in the production of biodegradable materials and chemicals (Sprakel & Schuur, 2019).
Bioisosteres of Carboxylic Acids
The exploration of novel carboxylic acid bioisosteres has been a significant area of research, driven by the need to overcome the limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, and poor membrane permeability. Novel bioisosteres have been developed to improve the pharmacological profiles of these compounds, highlighting the ongoing innovation in drug design and the potential for new therapeutic agents with enhanced efficacy and safety profiles (Horgan & O’ Sullivan, 2021).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Decarboxymethyl-2-carboxy Isoxepac involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-Carboxy Isoxepac", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic anhydride", "Sodium acetate", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-Carboxy Isoxepac is reacted with methanol and sodium hydroxide to form 2-Methoxy-2-carboxy Isoxepac.", "Step 2: 2-Methoxy-2-carboxy Isoxepac is reduced with sodium borohydride in the presence of acetic anhydride to form 2-Methoxy-2-carboxy Isoxepac methyl ester.", "Step 3: 2-Methoxy-2-carboxy Isoxepac methyl ester is hydrolyzed with sodium hydroxide to form 2-Carboxy-2-methoxy Isoxepac.", "Step 4: 2-Carboxy-2-methoxy Isoxepac is reacted with hydrochloric acid to form 2-Decarboxymethyl-2-carboxy Isoxepac.", "Step 5: 2-Decarboxymethyl-2-carboxy Isoxepac is purified by extraction with ethyl acetate and washing with sodium bicarbonate and water." ] } | |
Numéro CAS |
66801-40-9 |
Formule moléculaire |
C₁₅H₁₀O₄ |
Poids moléculaire |
254.24 |
Synonymes |
6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-carboxylic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






